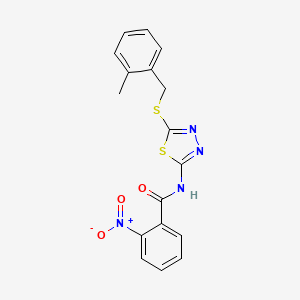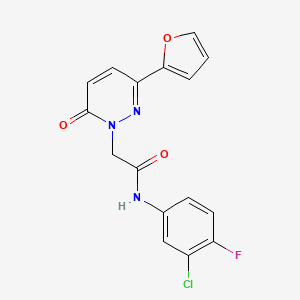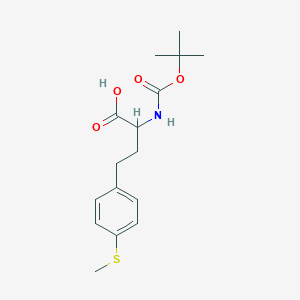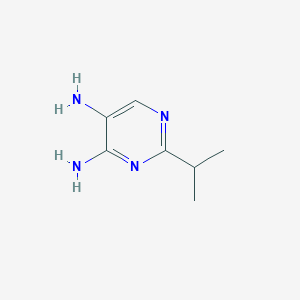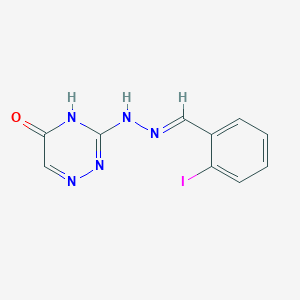![molecular formula C13H15N3O3 B14867260 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique chemical properties make it a subject of interest in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Common synthetic routes include:
Cyclocondensation: This involves the reaction of a pyridine derivative with an appropriate amine and aldehyde under acidic or basic conditions.
Cycloaddition: This method uses a [2+3] cycloaddition reaction between a nitrile and an azide.
Oxidative Cyclization: This involves the oxidation of a precursor molecule to form the imidazo[1,5-a]pyridine ring.
Transannulation: This method involves the rearrangement of a pre-formed ring system to generate the desired heterocycle.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor.
Medicine: Explored for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of optoelectronic devices and sensors.
作用機序
The mechanism of action of 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles :
Imidazo[1,2-a]pyridine: Similar structure but different ring fusion pattern, leading to different chemical properties and applications.
Imidazo[4,5-b]pyridine: Another isomer with distinct chemical behavior and uses.
Imidazo[4,5-c]pyridine: Known for its use in pharmaceuticals like ambien and miroprofen.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinomethyl group, which can impart unique chemical and biological properties.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
1-(morpholin-4-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c17-13(18)12-14-10(9-15-5-7-19-8-6-15)11-3-1-2-4-16(11)12/h1-4H,5-9H2,(H,17,18) |
InChIキー |
SEJVTNPLBRGCEW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C3C=CC=CN3C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


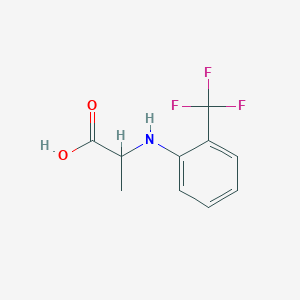
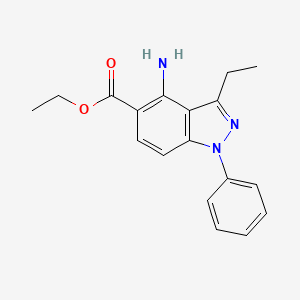

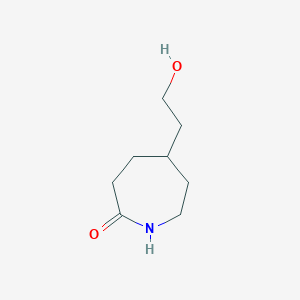
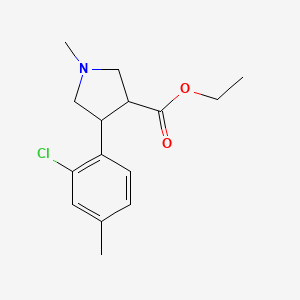

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
